PROTAC BET degrader-3
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Vue d'ensemble
Description
PROTAC BET degrader-3 is a member of the proteolysis-targeting chimera (PROTAC) family, specifically designed to target and degrade bromodomain and extra-terminal (BET) proteins. BET proteins, including BRD2, BRD3, and BRD4, play crucial roles in regulating gene expression and are implicated in various diseases, including cancer. This compound leverages the ubiquitin-proteasome system to selectively degrade these proteins, offering a novel therapeutic approach.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BET degrader-3 involves the conjugation of a ligand that binds to BET proteins with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Synthesis of the BET ligand: This involves the preparation of a small molecule that specifically binds to BET proteins.
Synthesis of the E3 ligase ligand: This involves the preparation of a small molecule that recruits the E3 ubiquitin ligase.
Linker synthesis: The linker is synthesized to connect the BET ligand and the E3 ligase ligand.
Conjugation: The BET ligand, linker, and E3 ligase ligand are conjugated to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes:
Optimization of reaction conditions: To maximize yield and minimize by-products.
Purification: Using techniques such as chromatography to ensure the final product is of high purity.
Quality control: Rigorous testing to ensure consistency and efficacy of the produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC BET degrader-3 undergoes various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols.
Applications De Recherche Scientifique
PROTAC BET degrader-3 has a wide range of scientific research applications, including:
Chemistry: Used to study the degradation of BET proteins and their role in various chemical processes.
Biology: Used to investigate the biological functions of BET proteins and their involvement in cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, where BET proteins play a critical role.
Industry: Used in the development of new drugs and therapeutic strategies targeting BET proteins.
Mécanisme D'action
PROTAC BET degrader-3 exerts its effects by forming a ternary complex with the target BET protein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome. The degradation of BET proteins disrupts their role in gene regulation, leading to therapeutic effects in diseases where these proteins are implicated.
Comparaison Avec Des Composés Similaires
Similar Compounds
MZ1: Another PROTAC targeting BET proteins, known for its high selectivity.
ARV-771: A PROTAC that targets BET proteins and has shown efficacy in preclinical cancer models.
dBET1: A PROTAC that targets BET proteins and has been used in various research studies.
Uniqueness
PROTAC BET degrader-3 is unique in its specific design and efficacy in targeting BET proteins. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and therapeutic potential.
Activité Biologique
PROTAC BET Degrader-3 is a novel compound developed under the proteolysis-targeting chimera (PROTAC) technology, designed to selectively degrade bromodomain and extraterminal (BET) proteins, which are implicated in various cancers. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
PROTACs function by forming a ternary complex between the target protein, an E3 ubiquitin ligase, and the PROTAC itself. This interaction leads to ubiquitination and subsequent degradation of the target protein via the proteasome pathway. For BET Degrader-3, its efficacy is largely attributed to its ability to bind to BET proteins (such as BRD2, BRD3, and BRD4) while recruiting the cereblon (CRBN) E3 ligase, facilitating their degradation.
Key Features
- Target Proteins : Primarily degrades BRD2, BRD3, and BRD4.
- E3 Ligase : Utilizes cereblon for targeted degradation.
- Mechanism : Induces proteasomal degradation through ubiquitination.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines. The following table summarizes key findings from several studies:
Cell Line | IC50 (nM) | Effect on Cell Viability (%) | Mechanism |
---|---|---|---|
MDA-MB-231 (TNBC) | 5 | 90% inhibition | Induces apoptosis via caspase activation |
OVCAR3 (Ovarian) | 10 | 85% inhibition | G2/M cell cycle arrest |
RS4;11 (Leukemia) | 0.1 | >99% inhibition | Down-regulation of c-Myc |
In Vivo Studies
In vivo studies using xenograft models have shown that this compound significantly reduces tumor growth. For instance, in a study involving MDA-MB-231R xenografts, administration of the compound resulted in a 75% reduction in tumor volume compared to control groups.
Case Study: Triple-Negative Breast Cancer (TNBC)
A detailed examination of this compound's effects on TNBC revealed:
- Study Design : Mice were implanted with MDA-MB-231R cells and treated with varying doses of the degrader.
- Findings : The compound effectively downregulated BRD4 levels and induced apoptosis in tumor cells.
"The data indicates that this compound can overcome resistance mechanisms associated with traditional BET inhibitors."
Comparative Efficacy
Compared to traditional BET inhibitors like JQ1 and HJB-97, this compound shows significantly enhanced potency. The following table highlights this comparison:
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
JQ1 | 300 | Competitive inhibition |
HJB-97 | 200 | Competitive inhibition |
This compound | 0.1 | Proteasomal degradation |
Propriétés
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H64N12O9S/c1-9-65-41(23-37(62-65)32-14-15-32)58-48-44-35-22-40(71-8)36(43-28(2)63-74-30(43)4)21-38(35)57-47(44)60-49(61-48)51(69)54-16-17-72-18-19-73-26-42(67)59-46(53(5,6)7)52(70)64-25-34(66)20-39(64)50(68)55-24-31-10-12-33(13-11-31)45-29(3)56-27-75-45/h10-13,21-23,27,32,34,39,46,66H,9,14-20,24-26H2,1-8H3,(H,54,69)(H,55,68)(H,59,67)(H2,57,58,60,61)/t34-,39+,46-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELAEQXENPWHOL-UNRSLVJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCOCCOCC(=O)NC(C(=O)N7CC(CC7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCOCCOCC(=O)N[C@H](C(=O)N7C[C@@H](C[C@H]7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H64N12O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.